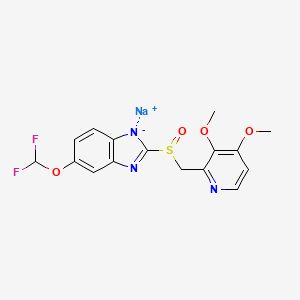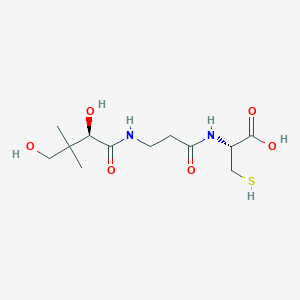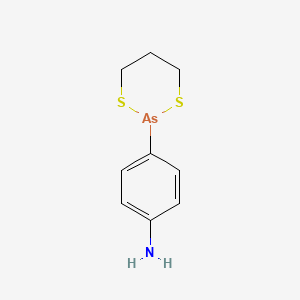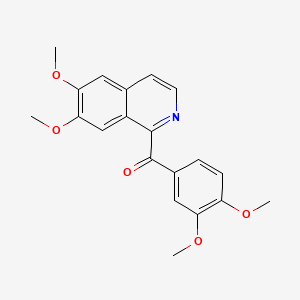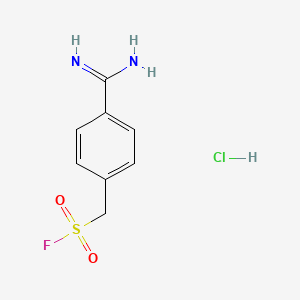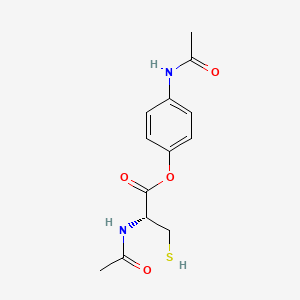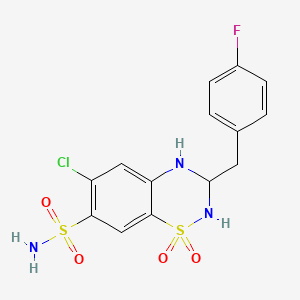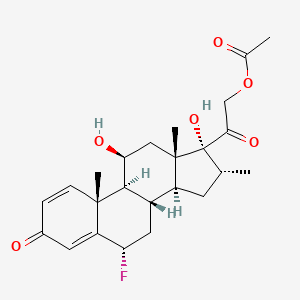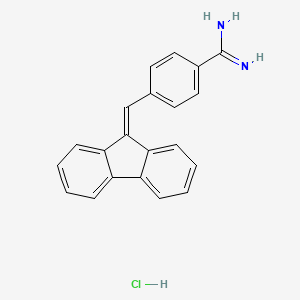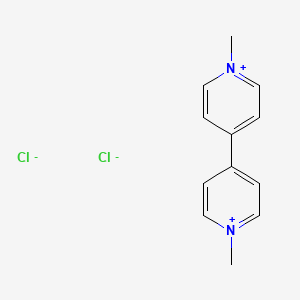
Pivampicillin
Descripción general
Descripción
Pivampicillin is a pivaloyloxymethyl ester of ampicillin . It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
Molecular Structure Analysis
Pivampicillin has a chemical formula of C22H29N3O6S and a molar mass of 463.55 g·mol−1 . The IUPAC name for Pivampicillin is 2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-{[(2R)-2-amino-2-phenyl-acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
Chemical Reactions Analysis
Pivampicillin is an inactive pro-drug, which is converted during its absorption from the gastrointestinal tract to the microbiologically active ampicillin, together with formaldehyde and pivalic acid, by non-specific esterases present in most body tissues . More than 99% of the absorbed Pivampicillin is converted to ampicillin within 15 minutes of absorption .
Aplicaciones Científicas De Investigación
Prodrug Design and Therapeutic Applications
Pivampicillin is an example of a highly efficient prodrug . A prodrug is a pharmacologically inactive compound that can be converted into an active drug by metabolic biotransformation . Pivampicillin, being a prodrug, is converted into the active drug ampicillin, improving the efficiency of drug delivery .
Improvement of Bioavailability
Pivampicillin has better bioavailability than ampicillin . The ester group in Pivampicillin creates higher lipophilicity, which improves its absorption from the gastrointestinal tract .
Treatment of Respiratory Tract Infections
Pivampicillin is used for the treatment of respiratory tract infections, including acute bronchitis, acute exacerbations of chronic bronchitis, and pneumonia .
Treatment of Ear, Nose, and Throat Infections
Pivampicillin is also used to treat ear, nose, and throat infections . Its ability to be converted into ampicillin makes it effective against a variety of bacterial infections .
Treatment of Gynecological Infections
Pivampicillin is used in the treatment of various gynecological infections . Its broad-spectrum antibiotic properties make it suitable for treating these infections .
Treatment of Urinary Tract Infections
Pivampicillin is effective in treating urinary tract infections, including acute uncomplicated gonococcal urethritis . It is particularly effective against non-penicillinase-producing susceptible strains of organisms .
Mecanismo De Acción
Target of Action
Pivampicillin, also known as Pivaloylampicillin, primarily targets the Penicillin-binding protein 1A (PBP 1A) in bacteria . PBPs are crucial for bacterial cell wall synthesis .
Mode of Action
Pivampicillin is a prodrug and an ester analog of ampicillin . It is inactive until it is absorbed from the gastrointestinal tract . Non-specific esterases present in most body tissues convert Pivampicillin into the microbiologically active ampicillin, along with formaldehyde and pivalic acid . This conversion happens rapidly, with over 99% of absorbed Pivampicillin being converted to ampicillin within 15 minutes .
Once converted into ampicillin, the compound exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Pivampicillin is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Pivampicillin disrupts the synthesis of the cell wall, which is crucial during bacterial growth and replication . This disruption leads to cell lysis and death, particularly effective against bacteria that are actively dividing .
Pharmacokinetics
Pivampicillin is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity . After oral administration, Pivampicillin is rapidly absorbed and converted into ampicillin, resulting in consistently higher blood and urine concentrations than those obtained with equimolar doses of ampicillin .
Result of Action
The result of Pivampicillin’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, Pivampicillin causes cell lysis and death . This makes it effective against a variety of infections caused by both gram-positive and gram-negative bacteria .
Action Environment
The action of Pivampicillin can be influenced by environmental factors. For instance, the presence of non-specific esterases in body tissues is crucial for the conversion of Pivampicillin into its active form, ampicillin . Additionally, the effectiveness of Pivampicillin can be affected by the presence of penicillinase-producing bacteria, which can degrade penicillins and render them ineffective .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIJUDPLILVNQ-ZXFNITATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26309-95-5 (mono-hydrochloride) | |
| Record name | Pivampicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045459 | |
| Record name | Pivampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pivampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.54e-02 g/L | |
| Record name | Pivampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis. | |
| Record name | Pivampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01604 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pivampicillin | |
CAS RN |
33817-20-8 | |
| Record name | Pivampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33817-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivampicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01604 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivampicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pivampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pivampicillin and what is its mechanism of action?
A1: Pivampicillin is an oral prodrug of ampicillin, a β-lactam antibiotic. [] [] It exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [] Specifically, ampicillin, the active metabolite of pivampicillin, inhibits the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs). [] This disrupts the formation of peptidoglycan cross-links, ultimately leading to bacterial cell lysis and death.
Q2: How is Pivampicillin absorbed and metabolized in the body?
A2: Pivampicillin is rapidly hydrolyzed to ampicillin by esterases in the intestinal mucosa after oral administration. [] [] This results in higher serum concentrations of ampicillin compared to direct administration of ampicillin. [] [] The presence of food can delay the absorption of pivampicillin. [] Ampicillin is then distributed widely throughout the body and excreted primarily in the urine. []
Q3: How does the bioavailability of Pivampicillin compare to Ampicillin?
A3: Pivampicillin demonstrates superior oral bioavailability compared to ampicillin trihydrate. [] [] Studies in horses have shown that the bioavailability of pivampicillin administered orally is significantly higher than that of ampicillin trihydrate. [] [] Similarly, in humans, pivampicillin exhibits higher peak serum concentrations and greater urinary excretion of ampicillin compared to equivalent doses of ampicillin. []
Q4: What types of infections is Pivampicillin used to treat?
A4: Pivampicillin has been investigated for the treatment of various bacterial infections, including respiratory tract infections such as acute exacerbations of chronic bronchitis and pneumonia, [] [] urinary tract infections, [] sinusitis, [] and otitis media. []
Q5: What are the advantages of using Pivampicillin over Ampicillin?
A5: The primary advantage of pivampicillin over ampicillin lies in its improved oral bioavailability. This translates to higher serum concentrations of ampicillin, potentially leading to greater clinical efficacy. [] [] Additionally, the twice-daily dosing regimen of pivampicillin is more practical and may improve patient compliance compared to the more frequent dosing required with ampicillin. []
Q6: Are there any differences in the efficacy of Pivampicillin and Amoxicillin?
A6: While both are β-lactam antibiotics, studies comparing pivampicillin and amoxicillin show mixed results. Some clinical trials suggest comparable efficacy, [] while others indicate that pivampicillin may be more effective in specific cases like acute bronchitis. [] The choice between the two antibiotics might depend on the specific infection being treated and individual patient factors.
Q7: What is the role of Probenecid when used in conjunction with Pivampicillin?
A7: Probenecid can be co-administered with pivampicillin to enhance its effectiveness. [] Probenecid competes with ampicillin for renal tubular secretion, thereby increasing the serum half-life and concentration of ampicillin. [] This combination has been studied in the treatment of gonorrhea. []
Q8: Does the administration of Pivampicillin with food impact its absorption?
A8: While pivampicillin is recommended to be taken with meals to minimize gastrointestinal irritation, food intake has been shown to delay and reduce its absorption. [] This effect is observed as lower peak serum levels of ampicillin compared to administration in a fasted state. []
Q9: Are there any known resistance mechanisms to Pivampicillin?
A9: As a β-lactam antibiotic, pivampicillin is susceptible to bacterial resistance mechanisms, primarily the production of β-lactamases. [] These enzymes hydrolyze the β-lactam ring of pivampicillin and ampicillin, rendering them ineffective. [] The emergence of β-lactamase-producing strains, particularly in respiratory tract infections, poses a challenge to the efficacy of pivampicillin. []
Q10: What is the significance of the esterase activity in the intestinal mucosa for Pivampicillin's action?
A10: The presence of high esterase activity in the intestinal mucosa is crucial for the rapid hydrolysis of pivampicillin to its active form, ampicillin. [] Studies have shown that pivampicillin is absorbed as an intact ester and subsequently hydrolyzed within the intestinal tissue. [] This efficient conversion contributes to the superior bioavailability of pivampicillin compared to ampicillin. []
Q11: Have there been any studies investigating the long-term effects of Pivampicillin use?
A11: One long-term effect associated with pivampicillin use is carnitine deficiency. [] The pivalic acid side group of pivampicillin can interfere with carnitine metabolism, leading to decreased plasma carnitine levels. [] This deficiency can manifest as skeletal muscle myopathy and may require carnitine supplementation. []
Q12: What is the significance of studying the penetration of Pivampicillin into specific tissues like bronchial secretions?
A12: Understanding the ability of pivampicillin to penetrate specific tissues is crucial for determining its effectiveness in treating infections at those sites. [] Studies have investigated the concentration of ampicillin in bronchial secretions after pivampicillin administration to assess its efficacy against respiratory tract infections. []
Q13: Are there any documented cases of drug interactions with Pivampicillin?
A13: While not explicitly mentioned in the provided research papers, pivampicillin, as a prodrug of ampicillin, is likely to share similar drug interactions as ampicillin. It is essential to consult relevant pharmaceutical resources for comprehensive information on potential drug interactions before prescribing or administering pivampicillin.
Q14: Are there any alternative antibiotics that can be considered for the same indications as Pivampicillin?
A14: Yes, several alternative antibiotics can be considered for the same indications as pivampicillin. These include:
- Amoxicillin: Another β-lactam antibiotic with similar spectrum of activity and good oral bioavailability. []
- Co-trimoxazole: A combination of sulfamethoxazole and trimethoprim, effective against a wide range of bacteria. [] []
- Erythromycin: A macrolide antibiotic, primarily used for infections caused by Gram-positive bacteria. []
- Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



